Research indicates that a structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, exhibits the ability to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. [] This enhancement is attributed to the compound's influence on cellular metabolism, particularly by increasing glucose uptake and intracellular adenosine triphosphate (ATP) levels. [] Additionally, the compound demonstrates an impact on monoclonal antibody glycosylation, specifically suppressing galactosylation, a crucial quality attribute for therapeutic monoclonal antibodies. []
While no direct anticancer activity has been reported for 2,5-dimethyl-N-(2-phenoxyethyl)benzamide, a study demonstrated that N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, a class of compounds structurally related to the benzamide derivative, exhibited notable anticancer properties. [] This observation suggests that modifications to the core structure of 2,5-dimethyl-N-(2-phenoxyethyl)benzamide, particularly the introduction of heterocyclic moieties, could potentially lead to compounds with anticancer activities.
Several studies have explored the antituberculosis activity of compounds featuring a 2-phenoxyethyl moiety. For instance, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have shown promising antitubercular activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. [] Although 2,5-dimethyl-N-(2-phenoxyethyl)benzamide itself has not been tested for antituberculosis activity, the presence of the 2-phenoxyethyl group warrants further investigation into its potential as a scaffold for developing novel antituberculosis agents.
CAS No.: 3338-55-4
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: